Superior Aqueous Solubility of Hydrochloride Salt Form Enables Broader Experimental Utility
Amino(4-chlorophenyl)acetic acid hydrochloride (CAS 134722-08-0) exhibits freely soluble behavior in water due to its ionic hydrochloride nature, whereas the corresponding free base form, 4-chloro-DL-phenylglycine (CAS 6212-33-5), demonstrates limited aqueous solubility and requires alkaline conditions (0.1 mol/L NaOH) to achieve dissolution . This salt form advantage is critical for applications requiring aqueous reaction media, such as enzyme assays, cell-based studies, and aqueous-phase peptide coupling reactions. The hydrochloride salt also provides a defined stoichiometric composition (C₈H₉Cl₂NO₂, MW 222.07) that simplifies molar calculations and ensures consistent ionic strength in buffered systems [1].
| Evidence Dimension | Aqueous solubility at room temperature |
|---|---|
| Target Compound Data | Soluble in water (freely soluble, hydrochloride salt form) |
| Comparator Or Baseline | 4-Chloro-DL-phenylglycine free base (CAS 6212-33-5): soluble only in 0.1 mol/L NaOH |
| Quantified Difference | Qualitative solubility distinction: hydrochloride salt is water-soluble; free base requires alkaline conditions |
| Conditions | Room temperature aqueous media; free base requires 0.1 mol/L NaOH for dissolution |
Why This Matters
The hydrochloride salt form eliminates the need for alkaline dissolution conditions that may interfere with pH-sensitive assays or synthetic steps, enabling broader compatibility with biological and chemical workflows.
- [1] ChemSrc. Amino(4-chlorophenyl)acetic acid hydrochloride. CAS 134722-08-0. Molecular Formula: C8H9Cl2NO2. Molecular Weight: 222.07. Retrieved April 2026. View Source
